4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 4-bromobenzoate
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Overview
Description
4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 4-bromobenzoate is a complex organic compound that features a combination of bromonaphthalene and ethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 4-bromobenzoate typically involves multiple steps:
Formation of 4-bromonaphthalen-1-yl acetyl hydrazine: This step involves the reaction of 4-bromonaphthalen-1-yl acetic acid with hydrazine under acidic conditions.
Condensation Reaction: The resulting hydrazine derivative is then reacted with 2-ethoxybenzaldehyde in the presence of a suitable catalyst to form the hydrazinylidene intermediate.
Esterification: Finally, the intermediate is esterified with 4-bromobenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group.
Reduction: Reduction reactions can occur at the hydrazinylidene moiety.
Substitution: The bromine atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the ethoxyphenyl group.
Reduction: Reduced forms of the hydrazinylidene moiety.
Substitution: Substituted derivatives where bromine atoms are replaced by nucleophiles.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biological Probes: Used in the development of probes for studying biological processes.
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Diagnostic Tools: Utilized in the development of diagnostic assays.
Industry
Material Science: Applied in the synthesis of advanced materials with specific properties.
Chemical Manufacturing: Used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 4-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-naphthylamine
- 4-Bromo-1-naphthaleneboronic acid
- 4-[(4-Bromonaphthalen-1-yl)carbonyl]morpholine
Uniqueness
4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 4-bromobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H22Br2N2O4 |
---|---|
Molecular Weight |
610.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-bromobenzoate |
InChI |
InChI=1S/C28H22Br2N2O4/c1-2-35-26-15-18(7-14-25(26)36-28(34)19-8-11-21(29)12-9-19)17-31-32-27(33)16-20-10-13-24(30)23-6-4-3-5-22(20)23/h3-15,17H,2,16H2,1H3,(H,32,33)/b31-17+ |
InChI Key |
NOXUJOOYIZEUKZ-KBVAKVRCSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=C(C3=CC=CC=C23)Br)OC(=O)C4=CC=C(C=C4)Br |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=C(C3=CC=CC=C23)Br)OC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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